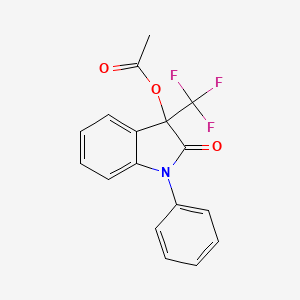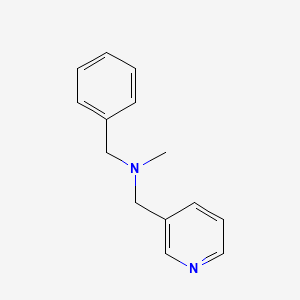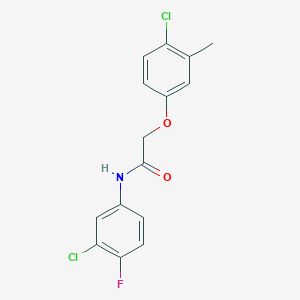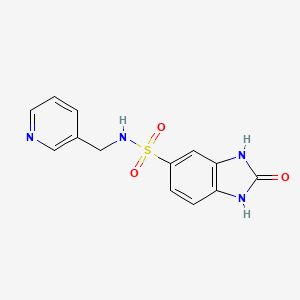![molecular formula C23H30N2O3 B5529440 2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5529440.png)
2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including protection and deprotection of functional groups, and the use of specific reagents to achieve desired structures. For example, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry demonstrates the strategic manipulation of functional groups to achieve target molecules (Elladiou & Patrickios, 2012)(Elladiou & Patrickios, 2012).
Molecular Structure Analysis
Understanding the molecular structure of organic compounds is crucial for predicting their reactivity and interactions. Techniques such as X-ray diffraction analysis provide detailed insights into the arrangement of atoms within a molecule, as demonstrated in the structural analysis of related pyrrolidine compounds (Fu et al., 2006)(Fu et al., 2006).
Chemical Reactions and Properties
The reactivity of organic molecules is influenced by their functional groups and molecular structure. For instance, the formation of Schiff bases through the reaction of amino groups with aldehydes is a fundamental reaction in organic synthesis, leading to the production of various complex molecules (Mardani et al., 2019)(Mardani et al., 2019).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are essential for their application in different domains. For example, the study of solvate formation in the crystal structures of specific compounds provides insight into their physical characteristics and potential uses (Shishkina et al., 2009)(Shishkina et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications of organic compounds. The exploration of the antimicrobial activity of certain pyrrolin-2-ones highlights the potential of organic compounds in pharmaceutical applications (Gein et al., 2015)(Gein et al., 2015).
Propiedades
IUPAC Name |
[(3R,4R)-3-[[2-hydroxyethyl(methyl)amino]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-[3-(4-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-17-6-8-18(9-7-17)19-4-3-5-20(12-19)23(28)25-14-21(22(15-25)16-27)13-24(2)10-11-26/h3-9,12,21-22,26-27H,10-11,13-16H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFADQDMEPPKAH-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CC(C(C3)CO)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3C[C@H]([C@H](C3)CO)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(pyridin-4-ylmethyl)-8-quinoxalin-2-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529374.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5529380.png)
![2-[(3-bromobenzyl)thio]-N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5529384.png)

![4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5529393.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5529396.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5529401.png)





![N-[2-(4-morpholinyl)ethyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5529448.png)